2-Bromo-n-(9h-xanthen-9-yl)acetamide
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Overview
Description
2-Bromo-n-(9h-xanthen-9-yl)acetamide is a chemical compound with the molecular formula C15H12BrNO2 It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of a bromine atom and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-(9h-xanthen-9-yl)acetamide typically involves the bromination of xanthene followed by the introduction of the acetamide group. One common method is as follows:
Bromination of Xanthene: Xanthene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Formation of Acetamide Group: The brominated xanthene is then reacted with acetamide in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(9h-xanthen-9-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Bromo-n-(9h-xanthen-9-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(9h-xanthen-9-yl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-xanthone: Similar in structure but lacks the acetamide group.
9H-xanthen-9-ylacetamide: Similar but without the bromine atom.
Bromoacetamide: Contains the bromine and acetamide groups but lacks the xanthene structure.
Uniqueness
2-Bromo-n-(9h-xanthen-9-yl)acetamide is unique due to the combination of the xanthene core, bromine atom, and acetamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
6325-98-0 |
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Molecular Formula |
C15H12BrNO2 |
Molecular Weight |
318.16 g/mol |
IUPAC Name |
2-bromo-N-(9H-xanthen-9-yl)acetamide |
InChI |
InChI=1S/C15H12BrNO2/c16-9-14(18)17-15-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)15/h1-8,15H,9H2,(H,17,18) |
InChI Key |
BXHBHRHXRVMXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)CBr |
Origin of Product |
United States |
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